Bienvenue dans la boutique en ligne BenchChem!

17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL

Nuclear Receptor Pharmacology Bile Acid Signaling Cholestasis Research

The compound designated as 17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL is unequivocally stigmasterol (CAS 83-48-7; molecular formula C₂₉H₄₈O; MW 412.69 g/mol). Stigmasterol is a Δ²²-unsaturated phytosterol—specifically (24S)-5,22-stigmastadien-3β-ol—characterized by a C-3β hydroxyl group, a C5-C6 double bond in the sterol B-ring, and a C22-C23 double bond in the alkyl side chain.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
Cat. No. B7797230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+
InChIKeyHCXVJBMSMIARIN-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmasterol (CAS 83-48-7): Chemical Identity, Phytosterol Classification, and Procurement Baseline


The compound designated as 17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL is unequivocally stigmasterol (CAS 83-48-7; molecular formula C₂₉H₄₈O; MW 412.69 g/mol) [1]. Stigmasterol is a Δ²²-unsaturated phytosterol—specifically (24S)-5,22-stigmastadien-3β-ol—characterized by a C-3β hydroxyl group, a C5-C6 double bond in the sterol B-ring, and a C22-C23 double bond in the alkyl side chain [1]. It is one of the three most abundant plant sterols alongside β-sitosterol and campesterol, occurring naturally in soybean oil, calabar bean, rape seed, and numerous vegetables [1]. Its defining structural feature—the C22-C23 unsaturation—is absent in β-sitosterol and campesterol, making this double bond the primary determinant of stigmasterol's differentiated biological profile across multiple assay systems.

Why Stigmasterol Cannot Be Interchanged with β-Sitosterol or Campesterol in Experimental and Industrial Workflows


Although stigmasterol, β-sitosterol, and campesterol are frequently grouped as 'phytosterols,' their biological activities diverge fundamentally due to a single structural difference: the presence (stigmasterol) or absence (β-sitosterol, campesterol) of a C22-C23 double bond in the side chain [1]. This unsaturation confers upon stigmasterol a unique ability to act as a competitive inhibitor of sterol Δ²⁴-reductase (Ki = 41.1 µM) and as a potent antagonist of the farnesoid X receptor (FXR), activities that are completely absent in β-sitosterol [2][3]. Conversely, β-sitosterol is consistently a more effective anti-inflammatory agent and a stronger inhibitor of 5α-reductase type 2 [4][5]. Generic substitution based solely on the 'phytosterol' classification therefore risks introducing either unintended off-target pharmacology or loss of the desired biological activity, depending on the specific experimental or industrial objective.

Quantitative Differentiation Evidence: Stigmasterol vs. β-Sitosterol, Campesterol, and Pharmacological Benchmarks


FXR Antagonism: Stigmasterol Is a Potent FXR Antagonist While β-Sitosterol Is Completely Inactive

In transfected HepG2 cells, both stigmasterol and its water-soluble acetate derivative (StigAc) inhibited bile acid-activated, FXR-dependent reporter gene expression. Critically, β-sitosterol—the most abundant phytosterol in soy-derived lipid solutions—had no inhibitory effect on FXR [1]. StigAc antagonized FXR target genes (SHP, BSEP) in FXR+/+ mouse hepatocytes but not in FXR−/− hepatocytes, confirming FXR-dependent mechanism specificity [1]. In a selectivity panel of six ligand-activated nuclear receptor ligand-binding domains, StigAc antagonism was restricted to only FXR and PXR (pregnane X receptor), with no activity at LXR, PPARγ, RXR, or VDR [1].

Nuclear Receptor Pharmacology Bile Acid Signaling Cholestasis Research PNAC

Sterol Δ²⁴-Reductase Inhibition: Stigmasterol Competitively Inhibits Cholesterol Biosynthesis; β-Sitosterol and Campesterol Are Inactive

Stigmasterol, along with other C22-unsaturated phytosterols (brassicasterol, ergosterol), dramatically inhibited sterol Δ²⁴-reductase activity in human Caco-2 and HL-60 cell lines, as measured by decreased incorporation of [¹⁴C]acetate into cholesterol and concomitant accumulation of desmosterol [1]. In rat liver microsomes, stigmasterol acted as a competitive inhibitor of Δ²⁴-reductase with a Ki of 41.1 µM, similar to the Km of the physiological substrate desmosterol (26.3 µM) [1]. By contrast, phytosterols with a saturated side chain—β-sitosterol and campesterol—were completely inactive against Δ²⁴-reductase [1].

Cholesterol Metabolism Sterol Biosynthesis Cardiovascular Research Hypocholesterolemic Agents

5α-Reductase Type 2 Inhibition: β-Sitosterol Is ~10-Fold More Potent Than Stigmasterol in a Human Prostate In Vitro Model

In a direct in vitro comparison evaluating the inhibitory effects of three phytosterols on human steroidal 5α-reductase type 2 (S5αR2), β-sitosterol demonstrated the highest potency (IC₅₀ = 3.24 ± 0.32 µM), followed by campesterol (IC₅₀ = 15.75 ± 5.56 µM), with stigmasterol exhibiting the weakest inhibition (IC₅₀ = 31.89 ± 4.26 µM) [1]. All three phytosterols were substantially less potent than the synthetic inhibitor dutasteride (IC₅₀ = 4.88 × 10⁻³ ± 0.33 µM, i.e., ~0.005 µM) [1]. Molecular docking and molecular dynamics simulations confirmed that β-sitosterol achieved the most stable interaction with the S5αR2 active site, whereas stigmasterol showed reduced binding stability [1].

Benign Prostatic Hyperplasia Androgen Metabolism 5α-Reductase Screening Dermatology Research

In Vivo Cholesterol Lowering: Stigmasterol Feeding Reduces Plasma Cholesterol by ~11% While Other Phytosterols Remain Unchanged

In a controlled feeding study, WKY and Wistar rats were administered 0.5% stigmasterol for up to 6 weeks. Stigmasterol feeding significantly lowered plasma cholesterol by approximately 11% in both rat strains, while plasma campesterol and sitosterol levels remained virtually unchanged [1]. Additionally, stigmasterol feeding reduced intestinal cholesterol absorption by 22–23% and sitosterol absorption by 16–30% compared to untreated rats [1]. Hepatic stigmasterol concentrations increased from 11 µg/g to 104 µg/g (WKY) and from 5 µg/g to 21 µg/g (Wistar), confirming tissue uptake despite low overall absorption [1]. In a separate comparative absorption study, campesterol was absorbed to a greater extent (13% of dose) than β-sitosterol and stigmasterol (both ~4%), which in turn were absorbed more than β-sitostanol and campestanol (1–2%) [2].

In Vivo Cholesterol Metabolism Cardiovascular Risk Reduction Dietary Intervention Models Comparative Sterol Absorption

Structure–Activity Relationship in Anti-Inflammatory Macrophage Models: β-Sitosterol Consistently Outperforms Stigmasterol Due to Absence of C22 Double Bond

In LPS-stimulated RAW264.7 macrophages, stigmasterol consistently ranked as the weakest anti-inflammatory phytosterol across multiple readouts. At 25 µM, β-sitosterol and campesterol significantly inhibited phagocytosis of neutral red, while stigmasterol showed no inhibitory effect (p < 0.05); a minimum concentration of 100 µM was required for detectable stigmasterol activity [1]. In the FITC-dextran phagocytosis assay, the general rank order of inhibition was β-sitosterol (ethyl on C-24, no C22 double bond) > campesterol > stigmasterol (C22 double bond present) [1]. The authors concluded that 'the anti-inflammatory activity of β-sitosterol was higher than stigmasterol and campesterol, which suggests that phytosterols without a double bond on C-22 and with ethyl on C-24 were more effective' [1]. However, in a DSS-induced colitis mouse model, stigmasterol uniquely and significantly lowered colonic inflammation score and the expression of COX-2 and CSF-1, while β-sitosterol was 'less or not effective' for these specific endpoints (p < 0.05) [2].

Anti-Inflammatory Screening SAR Studies NF-κB/ERK Pathway Macrophage Biology

Industrial Scalability: Stigmasterol Is the Established Precursor for Semisynthetic Progesterone and Corticosteroid Manufacturing

Stigmasterol is uniquely positioned among phytosterols as an industrial-scale precursor for the synthesis of semisynthetic progesterone and cortisone. Percy Lavon Julian first introduced stigmasterol for large-scale progesterone manufacture, and the Upjohn Company subsequently used it as the starting material for commercial cortisone synthesis (1959) [1]. Structurally, stigmasterol's C22-C23 double bond and Δ⁵-sterol nucleus enable a convenient three-step synthesis of progesterone via Oppenauer oxidation to stigmasta-4,22-dien-3-one, followed by ozonolysis of the side chain double bond, with reported total yields of ~39% [2]. β-Sitosterol, lacking the C22 unsaturation, cannot undergo the same ozonolytic side-chain cleavage and requires additional synthetic steps for analogous transformations, making stigmasterol the preferred starting material when progesterone or downstream corticosteroids are the synthetic target.

Steroid Semi-Synthesis Industrial API Manufacturing Progesterone Synthesis Green Chemistry

Application Scenarios Where Stigmasterol's Differentiated Profile Drives Scientific or Procurement Decisions


FXR-Dependent Cholestasis and Parenteral Nutrition Research

Investigators studying the role of phytosterols in parenteral nutrition-associated cholestasis (PNAC) must use stigmasterol as the test article because β-sitosterol—the most abundant phytosterol in standard lipid emulsions—has no FXR antagonist activity and will produce false-negative results [1]. Stigmasterol's selectivity for FXR and PXR among six nuclear receptors also allows researchers to distinguish FXR-mediated effects from broader nuclear receptor pharmacology [1]. For PNAC model development, stigmasterol acetate (water-soluble derivative) is available for in vitro dosing where parent compound solubility is limiting.

Dual-Mechanism Cholesterol-Lowering Agent Development

Unlike β-sitosterol and campesterol, which lower cholesterol solely by competing for intestinal absorption, stigmasterol additionally inhibits hepatic cholesterol biosynthesis via competitive inhibition of sterol Δ²⁴-reductase (Ki = 41.1 µM) [1]. Stigmasterol feeding in rats reduced plasma cholesterol by ~11% while also decreasing intestinal cholesterol absorption by ~23% [2]. Drug discovery programs seeking dual-mechanism hypocholesterolemic agents should screen stigmasterol-derived scaffolds rather than saturated phytosterol analogs, which lack the C22 unsaturation required for Δ²⁴-reductase engagement [1].

Inflammatory Bowel Disease Model Differentiation

In DSS-induced colitis models, stigmasterol uniquely downregulates COX-2 and CSF-1 expression in colonic tissue—effects not observed with β-sitosterol [1]. While β-sitosterol is the more potent anti-inflammatory phytosterol in macrophage phagocytosis assays (effective at 25 µM vs. 100 µM for stigmasterol) [2], stigmasterol's tissue-level COX-2/CSF-1 suppression makes it the compound of choice for IBD research targeting prostaglandin synthesis pathways and macrophage colony-stimulating factor signaling [1]. Researchers should select the phytosterol based on the specific inflammatory endpoint under investigation.

Large-Scale Semisynthetic Progesterone and Corticosteroid Manufacturing

Stigmasterol is the historically validated and industrially established starting material for semisynthetic progesterone production, with a demonstrated three-step synthesis (Oppenauer oxidation, ozonolysis, aldol condensation) yielding ~39% overall conversion [1]. The Upjohn Company's commercial cortisone process also originated from stigmasterol isolated from soybean sterol mixtures [2]. Procurement for steroid API manufacturing should specify stigmasterol (CAS 83-48-7, purity ≥90% by GC typical for bulk sourcing) and exclude β-sitosterol-rich sterol blends, as the latter cannot undergo the C22-C23 ozonolytic cleavage that defines the cost-efficient synthetic route [1][2].

Quote Request

Request a Quote for 17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.